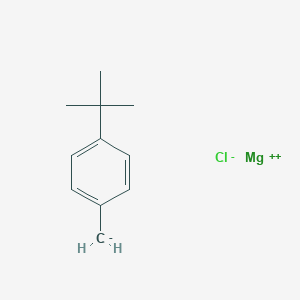
Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride (4-tert-butylphenyl)methanide (1/1/1) is an organomagnesium compound that is commonly used in organic synthesis. It is known for its role as a Grignard reagent, which is a powerful carbon nucleophile used primarily for carbon-carbon bond formation. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium chloride (4-tert-butylphenyl)methanide can be synthesized through the reaction of magnesium with 4-tert-butylbenzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions often involve refluxing the mixture to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of magnesium chloride (4-tert-butylphenyl)methanide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and efficiency. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Magnesium chloride (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups, such as carbonyl compounds, to alcohols.
Substitution: It participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The compound reacts with alkyl halides, aryl halides, and other electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted organic compounds depending on the electrophile used.
科学研究应用
Magnesium chloride (4-tert-butylphenyl)methanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of magnesium chloride (4-tert-butylphenyl)methanide involves its role as a nucleophile. The compound donates its electron pair to an electrophile, forming a new carbon-carbon bond. This nucleophilic attack is facilitated by the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but different substituents.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a tert-butyl group.
Isopropylmagnesium chloride: A Grignard reagent with an isopropyl group.
Uniqueness
Magnesium chloride (4-tert-butylphenyl)methanide is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
属性
CAS 编号 |
36062-15-4 |
|---|---|
分子式 |
C11H15ClMg |
分子量 |
206.99 g/mol |
IUPAC 名称 |
magnesium;1-tert-butyl-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C11H15.ClH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WMOXJLHDXRYBRE-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


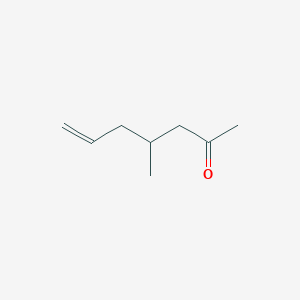


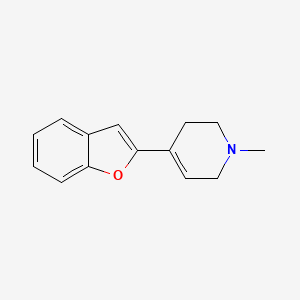
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)


![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

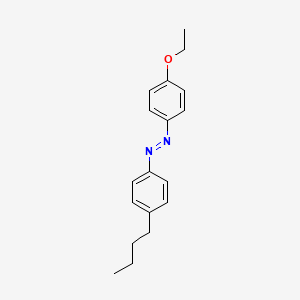
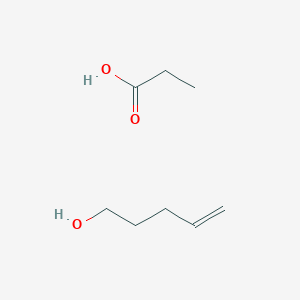
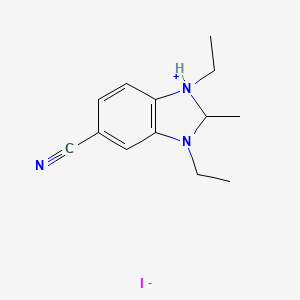
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
